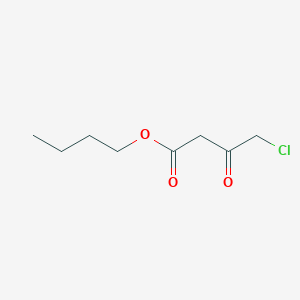

Butyl 4-chloro-3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

85525-26-4 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

butyl 4-chloro-3-oxobutanoate |

InChI |

InChI=1S/C8H13ClO3/c1-2-3-4-12-8(11)5-7(10)6-9/h2-6H2,1H3 |

InChI Key |

KARCVSXXFQZRRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 4 Chloro 3 Oxobutanoate and Analogous Alkyl 4 Chloro 3 Oxobutanoates

Chemical Synthesis Routes

The formation of Butyl 4-chloro-3-oxobutanoate and related compounds can be achieved through several distinct chemical synthesis routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product.

Esterification Strategies of 4-chloro-3-oxobutanoic Acid Derivatives

One of the most direct methods for synthesizing alkyl 4-chloro-3-oxobutanoates is through the esterification of 4-chloro-3-oxobutanoic acid. This process, a classic example of the Fischer-Speier esterification, typically involves reacting the carboxylic acid with the corresponding alcohol (in this case, butanol for the butyl ester) in the presence of an acid catalyst.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com

For instance, the synthesis of related methyl esters has been documented by reacting the parent carboxylic acid with methanol in the presence of acetyl chloride. prepchem.comprepchem.com This method generates HCl in situ, which serves as the acid catalyst for the esterification. A similar strategy can be applied for the synthesis of the butyl ester by substituting methanol with butanol.

Another relevant pathway involves the alcoholysis of 4-chloro-3-hydroxybutyronitrile. In this process, the nitrile is dissolved in an alcoholic solvent and treated with hydrogen chloride gas. This reaction converts the nitrile group directly into the desired ester, although it yields a β-hydroxy ester rather than a β-keto ester. google.comgoogle.com

Halogenation Protocols of Beta-Keto Esters

An alternative and widely employed strategy is the α-halogenation of a pre-formed β-keto ester, such as butyl 3-oxobutanoate (butyl acetoacetate). This approach is advantageous as β-keto esters are readily available commercial reagents. The acidity of the α-hydrogen atoms, situated between the two carbonyl groups, facilitates their removal and subsequent reaction with an electrophilic chlorine source. ncert.nic.in

The chlorination of β-keto esters can be catalyzed by both acids and bases. libretexts.org A variety of chlorinating agents are effective for this transformation. N-chlorosuccinimide (NCS) is a commonly used reagent due to its solid nature, ease of handling, and moderate reactivity. acs.orgnih.govacs.org Other N-halosuccinimides are also efficient halogenating agents for achieving α-halogenation of ketones. researchgate.net

The reaction can be performed using NCS in the presence of a catalyst. For example, highly enantioselective chlorination of β-keto esters has been achieved using chiral Lewis acid catalysts prepared from Cu(OTf)₂ and chiral ligands like spirooxazoline or bisoxazoline. acs.org Another effective catalytic system involves the use of hybrid amide-based Cinchona alkaloids for phase-transfer α-chlorination, which can provide excellent yields and high enantiomeric excess. nih.govacs.org

The table below summarizes various reagent and catalyst systems used for the chlorination of β-keto esters.

| Chlorinating Agent | Catalyst System | Substrate Type | Key Features |

| N-chlorosuccinimide (NCS) | Chiral spirooxazoline/Cu(OTf)₂ | Acyclic and Cyclic β-Keto Esters | High yield and high enantioselectivity (up to 98% ee). acs.org |

| N-chlorosuccinimide (NCS) | Hybrid amide-based Cinchona alkaloids | Indanone and Tetralone Carboxylate Esters | Excellent yields (up to 99%) with low catalyst loading (0.5 mol%). nih.govacs.org |

| N-chlorosuccinimide (NCS) | p-Toluene sulfonic acid (p-TSA) | Aryl Ketones | Effective under neat (solvent-free) conditions. researchgate.net |

| Chlorine (Cl₂) | Acid or Base | General Ketones | General method for halogenation. libretexts.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired alkyl 4-chloro-3-oxobutanoate. Key parameters that are often screened include the solvent, temperature, reaction time, and catalyst loading.

In the enantioselective chlorination of β-keto esters using a chiral spirooxazoline/Cu(OTf)₂ complex, a solvent screen revealed that benzene provided the best combination of reactivity and enantioselectivity compared to toluene, dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF). acs.org The reaction proceeds rapidly, often within an hour, at ambient temperatures. acs.org

Similarly, for the chlorination catalyzed by Cinchona alkaloids, toluene was found to be a suitable solvent. nih.govacs.org These reactions are typically conducted at room temperature for a short duration, and quenching with a saturated ammonium chloride solution is used to terminate the reaction. nih.govacs.org The use of a weak base, such as potassium fluoride, can also be beneficial in these protocols. nih.gov

The following interactive table presents data on the optimization of enantioselective chlorination of a model β-keto ester using NCS and a Cu(OTf)₂/chiral ligand system, highlighting the impact of solvent and ligand choice on yield and enantiomeric excess (ee). acs.org

| Entry | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Ligand 1 | Benzene | 1 | 93 | 78 |

| 2 | Ligand 2a | Benzene | 1 | 97 | 95 |

| 3 | Ligand 2b | Benzene | 1 | 96 | 95 |

| 4 | Ligand 2a | Toluene | 1 | 96 | 94 |

| 5 | Ligand 2a | CH₂Cl₂ | 1 | 93 | 93 |

| 6 | Ligand 2a | THF | 2 | 91 | 71 |

Blaise Condensation and Related Approaches to Functionalized Beta-Keto Esters

Instead of starting with a pre-formed β-keto ester, one can synthesize the core structure and then introduce the chloro substituent, or build the chlorinated backbone directly. The Blaise reaction is a powerful method for preparing β-keto esters from nitriles. youtube.com This reaction utilizes an organozinc compound, formed from an α-halo ester and zinc metal, which then reacts with a nitrile. Subsequent hydrolysis of the intermediate yields the β-keto ester. youtube.comresearchgate.net By using an α-halo ester that already contains the desired alkyl group (e.g., butyl bromoacetate) and a suitable nitrile, one can construct the carbon framework of the target molecule.

A more common and related approach is the Claisen condensation. libretexts.orglibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. researchgate.netlibretexts.orglibretexts.org In a "crossed" Claisen condensation, two different esters are used. To synthesize a precursor for Butyl 4-chloro-3-oxobutanoate, one could potentially react butyl acetate (B1210297) with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. However, controlling the selectivity in crossed Claisen reactions can be challenging unless one of the esters has no α-hydrogens. libretexts.orglibretexts.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of alkyl 4-chloro-3-oxobutanoates, several aspects can be considered to improve the environmental footprint of the process.

One significant advancement is the use of solvent-free reaction conditions. The halogenation of ketones with N-halosuccinimides has been successfully carried out under neat conditions, completely avoiding the use of volatile organic solvents. researchgate.net This approach reduces waste, simplifies purification, and lowers the environmental impact.

Furthermore, the development of highly efficient catalytic systems aligns with green chemistry principles. The use of catalysts, such as the Cinchona alkaloids or copper complexes for chlorination, in very low concentrations (e.g., 0.5 mol%) to achieve high yields and selectivity is preferable to using stoichiometric amounts of reagents. nih.govacs.org Catalytic processes lead to higher atom economy and reduce waste generation.

The search for non-traditional activation methods also contributes to greener syntheses. Techniques such as high hydrostatic pressure (HHP) are being explored as environmentally benign ways to activate chemical reactions, potentially reducing the need for harsh reagents or high temperatures. rsc.org While not yet specifically documented for this synthesis, such methods represent a promising future direction for the green production of fine chemicals.

Application of Ionic Liquids as Reaction Media

The synthesis of alkyl 4-chloro-3-oxobutanoates typically involves a two-step process: the formation of an alkyl acetoacetate (B1235776) followed by its chlorination. Ionic liquids (ILs) are emerging as promising catalysts and reaction media for the first step, the synthesis of the precursor, butyl acetoacetate, from diketene (B1670635) and n-butanol. Ionic liquids, being salts that are liquid at or near room temperature, offer several advantages, including low volatility, high thermal stability, and the potential for recyclability, aligning with the principles of green chemistry.

Brønsted acidic ionic liquids, in particular, have demonstrated high catalytic activity in esterification and transesterification reactions. scientific.netukm.my Their effectiveness stems from their ability to act as both a catalyst and a solvent. The recyclability of these catalysts is a key feature, allowing for their separation from the product and reuse in subsequent batches, which significantly improves the economic and environmental viability of the process. researchgate.net

While a direct one-pot synthesis of Butyl 4-chloro-3-oxobutanoate in an ionic liquid medium is not extensively documented, the synthesis of the precursor, butyl acetoacetate, using a recyclable ionic liquid catalyst is a viable and green approach. The subsequent chlorination step can then be carried out using an environmentally benign protocol, as will be discussed in the following section.

Table 1: Ionic Liquid Catalyzed Synthesis of Alkyl Acetoacetate Precursors This table is representative of typical conditions for ionic liquid-catalyzed esterification and may be adapted for the synthesis of butyl acetoacetate.

| Catalyst (Ionic Liquid) | Alcohol | Reactant | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Recycle |

| Brønsted Acidic Imidazolium Salt | n-Butanol | Diketene | 70-80 | 2-4 | >90 | Yes (5+ cycles) |

| Sulfonic acid-functionalized IL | Methanol | sec-Butyl acetate | 60 | 6 | 85 | Yes |

Development of Environmentally Benign Synthetic Protocols

The second crucial step in the synthesis of Butyl 4-chloro-3-oxobutanoate is the selective chlorination at the α-position of the β-keto ester. Traditional chlorination methods often employ hazardous reagents. A greener and more efficient alternative is the use of sulfuryl chloride (SO₂Cl₂).

Sulfuryl chloride is a versatile and effective chlorinating agent for active methylene (B1212753) compounds like β-keto esters. A significant advantage of using sulfuryl chloride is the potential for conducting the reaction under solvent-free conditions. This approach eliminates the need for volatile organic solvents, thereby reducing waste and environmental pollution. The reaction of an alkyl acetoacetate with sulfuryl chloride proceeds efficiently to yield the corresponding alkyl 4-chloro-3-oxobutanoate. The byproducts of this reaction are sulfur dioxide and hydrogen chloride, which are gaseous and can be readily removed from the reaction mixture.

This method is not only environmentally friendlier but also offers high yields and selectivity for the desired monochlorinated product. The development of such protocols is a significant step towards making the synthesis of these important chemical intermediates more sustainable.

Table 2: Environmentally Benign Chlorination of Alkyl Acetoacetates This table illustrates the typical conditions for the solvent-free chlorination of β-keto esters using sulfuryl chloride.

| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Butyl acetoacetate | Sulfuryl chloride (SO₂Cl₂) | Solvent-free | 25-40 | 1-3 | >95 |

| Ethyl acetoacetate | Sulfuryl chloride (SO₂Cl₂) | Solvent-free | 25-40 | 1-3 | >95 |

| Methyl acetoacetate | Sulfuryl chloride (SO₂Cl₂) | Solvent-free | 25-40 | 1-3 | >95 |

Chemical Reactivity and Transformation Pathways of Butyl 4 Chloro 3 Oxobutanoate Derivatives

Electrophilic and Nucleophilic Reactions

The electronic properties of Butyl 4-chloro-3-oxobutanoate govern its reactivity. The carbonyl group and the chlorine atom create electrophilic centers, while the α-carbon possesses acidic protons, allowing for the formation of a nucleophilic enolate.

Reactivity at the Carbonyl Center and Alpha-Carbon

The structure of Butyl 4-chloro-3-oxobutanoate features two carbonyl groups: a ketone and an ester. The ketone carbonyl at the 3-position is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl. However, the most significant reactivity related to the β-keto ester system is the acidity of the protons on the α-carbon (C2), the carbon atom situated between the two carbonyl groups.

The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the conjugate base (enolate) formed upon deprotonation of the α-carbon. This makes the α-protons significantly acidic and readily removable by a suitable base. The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, chelated enolates of β-keto esters are effective nucleophiles in reactions with acyl halides and imidazolides, leading to the synthesis of more complex derivatives.

Furthermore, the α-carbon can also act as an electrophilic center under certain conditions, for example, in copper-catalyzed α-amination reactions using nitrosoformate intermediates as the electrophilic nitrogen source.

Nucleophilic Substitution at the Chloro-Substituent

The chlorine atom at the 4-position is attached to a carbon that is α to a carbonyl group (the ketone at C3). This structural feature significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution, primarily through an SN2 mechanism. The inductive effect of the adjacent carbonyl group increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. nih.gov The polarization of the C-Cl bond facilitates the displacement of the chloride ion by a wide range of nucleophiles.

This heightened reactivity allows for the introduction of various functional groups at the C4 position. However, the choice of nucleophile is critical; strongly basic nucleophiles can lead to competing deprotonation at the α-carbon (C2) and subsequent side reactions. Therefore, less basic nucleophiles are generally preferred for achieving clean substitution at the chloro-substituent. nih.gov SN1 reactions are generally disfavored at this position because the resulting carbocation would be destabilized by the adjacent electron-withdrawing carbonyl group. nih.gov

Reduction Chemistry

The reduction of the ketone carbonyl group in Butyl 4-chloro-3-oxobutanoate is a key transformation, providing access to valuable chiral building blocks, specifically hydroxybutanoate derivatives. The challenge lies in achieving high chemo- and stereoselectivity.

Chemo-selective Reduction to Hydroxybutanoate Derivatives

Chemo-selective reduction targets the ketone carbonyl at the C3 position while leaving the ester functionality intact. This is generally achievable due to the higher reactivity of ketones compared to esters towards reducing agents. A variety of chemical reducing agents can be employed for this transformation. However, achieving high stereoselectivity with standard chemical methods often requires the use of chiral catalysts or auxiliaries, which can add complexity and cost to the process. Biocatalysis presents a powerful alternative for achieving high selectivity under mild conditions.

Stereoselective Reduction through Biocatalysis

The asymmetric reduction of the prochiral ketone in 4-chloro-3-oxobutanoate esters to produce optically active 4-chloro-3-hydroxybutanoate is of significant industrial interest, as these products are key intermediates for the synthesis of pharmaceuticals. Biocatalysis, using either whole microbial cells or isolated enzymes, has emerged as a highly efficient method for this transformation, offering remarkable enantio- and regioselectivity. nih.govnih.gov

A close analog, ethyl 4-chloro-3-oxobutanoate (COBE), has been extensively studied, and the findings are directly applicable to the butyl ester. Various microorganisms and their enzymes have been shown to effectively catalyze this reduction, yielding either the (R)- or (S)-enantiomer of the corresponding hydroxybutanoate with high enantiomeric excess (ee). For example, recombinant Escherichia coli cells expressing specific reductases have been successfully used. nih.govmdpi.com

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenase nih.gov | COBE | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% | 99% |

| Aureobasidium pullulans CGMCC1244 researchgate.net | COBE | Ethyl (S)-4-chloro-3-hydroxybutanoate | >92% | >90% |

| Recombinant E. coli with carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) mdpi.com | COBE | Ethyl (R)-4-chloro-3-hydroxybutyrate | >90% | >99% |

| Carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 nih.gov | COBE | Ethyl (S)-4-chloro-3-hydroxybutanoate | 95% | >99.5% |

Enzymatic Systems and Cofactor Regeneration

The enzymes responsible for the stereoselective reduction of the ketone are typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes belong to the oxidoreductase class and require a hydride source, which is provided by a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate). tudelft.nl

Due to the high cost of these cofactors, it is economically unfeasible to use them in stoichiometric amounts. Therefore, an efficient in-situ cofactor regeneration system is essential for any practical biocatalytic reduction process. acs.org A common and effective strategy is the "coupled-enzyme" approach. This involves using a second enzyme and a cheap sacrificial substrate to regenerate the consumed cofactor. tudelft.nl

Carbonyl Reductases and Ketoreductases (KREDs)

Carbonyl reductases and ketoreductases (KREDs) are widely employed for the asymmetric reduction of β-keto esters like 4-chloro-3-oxobutanoate esters. These enzymes often exhibit high enantioselectivity, yielding chiral alcohols that are valuable pharmaceutical intermediates.

A notable example is the carbonyl reductase ChKRED20, from Chryseobacterium sp. CA49, which catalyzes the bioreduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) with excellent stereoselectivity exceeding 99.5% enantiomeric excess (ee). nih.gov Studies have also focused on enhancing the stability and activity of these enzymes. For instance, a thermostabilized mutant of ChKRED20 was developed that showed a 63% increase in activity at its optimal temperature of 65°C. nih.gov This mutant could completely convert a high substrate concentration (300 g/L) within one hour. nih.gov

Another carbonyl reductase, CgCR, has been used in recombinant E. coli to produce the opposite enantiomer, ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). mdpi.com Several reductases with activity towards ethyl 4-chloro-3-oxobutanoate have been identified from various eukaryotic microorganisms, including Saccharomyces cerevisiae, Candida magnoliae, Candida macedoniensis, and Pichia stipitis. researchgate.net A common characteristic of these enzymes is their dependence on NADPH as a sole coenzyme. researchgate.net

Table 1: Examples of Ketoreductases in the Reduction of Ethyl 4-chloro-3-oxobutanoate

| Enzyme | Source Organism | Product Enantiomer | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|---|

| ChKRED20 | Chryseobacterium sp. CA49 | (S)-CHBE | >99.5% | A thermostabilized mutant showed a 63% activity increase at 65°C. nih.gov |

| CgCR | Recombinant E. coli | (R)-CHBE | Not specified | Used in a whole-cell system with cofactor regeneration. mdpi.com |

| Keto Ester Reductase | Candida macedoniensis | (R)-CHBE | Not specified | Purified and characterized as an NADPH-dependent enzyme. researchgate.net |

| Keto Ester Reductase | Pichia stipitis | (R)-CHBE | Not specified | Identified as an NADPH-dependent enzyme for reduction. researchgate.net |

Aldehyde Reductases

Aldehyde reductases (ARDs) represent another class of NADPH-dependent enzymes capable of stereoselectively reducing 4-chloro-3-oxobutanoate esters. An aldehyde reductase from the yeast Sporobolomyces salmonicolor has been extensively studied for this purpose. asm.orgresearchgate.net This enzyme catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer, which is a key precursor for L-carnitine synthesis. asm.orgresearchgate.net

The gene for this aldehyde reductase has been cloned and expressed in Escherichia coli, facilitating its use in both isolated enzyme systems and whole-cell biotransformations. nih.govresearchgate.netnih.gov The use of recombinant E. coli expressing this ARD gene allows for high-level production of the catalyst. nih.govnih.gov

Glucose Dehydrogenases and Other Cofactor Recycling Enzymes

The high cost of the NADPH cofactor necessitates an efficient in situ regeneration system for the biocatalytic reduction to be economically viable. Glucose dehydrogenase (GDH) is frequently coupled with the primary reductase for this purpose. GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH.

This dual-enzyme system has been successfully applied to the synthesis of (R)-4-chloro-3-hydroxybutanoate esters. asm.org Typically, the GDH gene, often sourced from organisms like Bacillus megaterium, is co-expressed in a host organism such as E. coli alongside the gene for the primary reductase. researchgate.netnih.gov This creates a self-sufficient catalytic system within a single recombinant cell. In one such system, the co-expression of aldehyde reductase and glucose dehydrogenase genes in E. coli resulted in a calculated turnover number of 13,500 moles of product per mole of NADP+. nih.gov An alternative approach involves using two separate recombinant E. coli strains, one expressing the reductase and the other expressing GDH, which are then mixed for the biotransformation. nih.gov

Whole-Cell Biotransformations

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes. The cell provides a protective environment for the enzymes and, crucially, contains the innate metabolic machinery for cofactor regeneration, eliminating the need to add an external regeneration enzyme like GDH or expensive cofactors like NADP+.

Microbial Strains Employed

A diverse range of microorganisms has been utilized for the whole-cell biotransformation of 4-chloro-3-oxobutanoate esters. Recombinant Escherichia coli is a popular choice due to its well-understood genetics and ease of manipulation. researchgate.netnih.govnih.gov Strains of E. coli have been engineered to express reductases from various sources, including Sporobolomyces salmonicolor and Bacillus megaterium (for GDH). researchgate.netnih.gov

Yeasts are also prominent catalysts for this reduction. Baker's yeast (Saccharomyces cerevisiae) is a classic example used for stereoselective reductions of keto esters. researchgate.net Other yeasts reported to possess reductases active on this substrate include Sporobolomyces salmonicolor, Candida albicans, Candida parapsilosis, Candida magnoliae, Candida macedoniensis, and Pichia stipitis. researchgate.netasm.org The choice of microbial strain is critical as it determines the stereochemical outcome of the reaction, with different organisms or their respective enzymes producing either the (R) or (S) enantiomer of the hydroxy ester.

Genetic Engineering and Enzyme Directed Evolution for Enhanced Catalytic Function

Genetic engineering is a cornerstone of modern whole-cell biocatalysis, enabling the creation of highly efficient and specific microbial factories. The primary strategy involves overexpressing genes encoding specific reductases and cofactor-regenerating enzymes in a robust host like E. coli. researchgate.netnih.gov This approach ensures high concentrations of the required enzymes, leading to faster reaction rates.

Beyond simple overexpression, enzymes themselves are improved through protein engineering techniques like directed evolution. This process involves creating libraries of enzyme mutants and screening for variants with improved properties, such as higher activity, enhanced stability, or altered substrate specificity. For example, directed evolution was used to create a thermostabilized mutant of the ketoreductase ChKRED20. nih.gov This mutant not only had a significantly longer half-life at elevated temperatures but also exhibited higher catalytic activity, leading to a much greater space-time yield in the production of (S)-CHBE. nih.gov Strain engineering in yeast has also been explored to enhance specific reductase activities and optimize metabolic pathways for improved NADPH cofactor regeneration. oup.com

Optimization of Biocatalytic Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield, selectivity, and efficiency of the biocatalytic process. Key parameters include pH, temperature, substrate concentration, and the composition of the reaction medium. researchgate.net

For the reduction of 4-chloro-3-oxobutanoate esters, a significant challenge is the instability and inhibitory nature of the substrate and product at high concentrations. asm.org To overcome this, biphasic (two-phase) reaction systems are often employed. An organic solvent, such as n-butyl acetate (B1210297) or ethyl acetate, is used to dissolve the substrate and product, while the biocatalyst remains in the aqueous phase. asm.orgresearchgate.net This setup keeps the aqueous concentration of the substrate low, minimizing enzyme inactivation and substrate degradation, and simplifies product recovery. asm.org

Further enhancements include the use of deep eutectic solvents (DES) or surfactants like Tween-80. nih.gov The addition of Tween-80 can permeabilize the cell membrane, potentially improving substrate uptake and product release. nih.gov In one study, a system using an ethyl acetate-betaine/lactic acid-water medium was developed, and the addition of Ni2+ ions was found to enhance the reaction, leading to a high product yield (≥90%) from a very high substrate concentration (1000 mM). mdpi.com

Table 2: Optimization Strategies for Biocatalytic Reduction

| Parameter/Strategy | Description | Example/Benefit | Reference |

|---|---|---|---|

| Biphasic System | Using an organic solvent-water mixture to separate substrate/product from the biocatalyst. | An n-butyl acetate-water system overcame substrate instability and enzyme inhibition. | asm.orgresearchgate.net |

| Temperature | Optimizing the reaction temperature for maximum enzyme activity and stability. | The optimal temperature for CgCR reductase activity was found to be 30°C. | mdpi.com |

| pH Control | Maintaining the optimal pH for enzyme function. | Biphasic systems can avoid the need for strong alkali for pH control during the reaction. | asm.org |

| Additives | Incorporating substances to enhance reaction performance. | Addition of Tween-80 permeabilized cells; L-glutamine improved efficiency. | nih.gov |

| Deep Eutectic Solvents (DES) | Using novel solvent systems to improve biocatalyst performance and stability. | An ethyl acetate-betaine/lactic acid-water system was developed for efficient transformation. | mdpi.com |

Effects of pH and Temperature on Enzyme Activity and Stability

The catalytic activity and stability of enzymes used in the transformation of butyl 4-chloro-3-oxobutanoate derivatives are highly dependent on pH and temperature. Each enzyme possesses an optimal pH and temperature range where it exhibits maximum activity. omicsonline.orgomicsonline.org Deviations from these optimal conditions can lead to a significant reduction in enzyme efficiency and, in extreme cases, irreversible denaturation. omicsonline.orgomicsonline.org

pH Effects: The pH of the reaction medium influences the ionization state of amino acid residues within the enzyme's active site, which is critical for substrate binding and catalysis. omicsonline.org For instance, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, the optimal pH can vary depending on the specific microorganism or enzyme used. One study found that a pH of 7.0 was optimal for the bioconversion using Aureobasidium pullulans. researchgate.net Another study recommended a pH of 5.2 for assays involving prostatic acid phosphatase to minimize side reactions and optimize kinetic parameters. nih.gov The stability of the enzyme across a pH range is also a key consideration. For example, one enzyme was found to be stable in a pH range of 3.5-8.0 when incubated without the substrate. researchgate.net

Temperature Effects: Temperature affects enzyme activity by influencing the kinetic energy of both the enzyme and substrate molecules. omicsonline.orgomicsonline.org As temperature increases, the rate of reaction generally increases until an optimal temperature is reached. omicsonline.orgomicsonline.org Beyond this point, the enzyme's structure begins to break down, leading to a rapid loss of activity, a process known as thermal denaturation. omicsonline.orgomicsonline.org For the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a temperature of 30°C was identified as optimal in one system. researchgate.net In another case, a thermostabilized mutant of a ketoreductase showed optimal activity at 65°C, a significant increase from the wild type, demonstrating the potential for protein engineering to enhance process efficiency at higher temperatures. nih.gov The thermal stability of an enzyme is also a critical factor for its practical application. For instance, one enzyme retained over 80% of its original activity after being incubated at 55°C for 30 minutes. researchgate.net

The interplay between pH and temperature is crucial for maximizing enzyme performance. The following table summarizes the optimal conditions found in various studies for the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate.

| Enzyme/Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |

| Aureobasidium pullulans SW0202 | 7.0 | 30 | researchgate.net |

| Prostatic Acid Phosphatase | 5.2 | 20-40 | nih.gov |

| Ketoreductase ChKRED20 (Wild Type) | Not Specified | ~50 | nih.gov |

| Ketoreductase ChKRED20 (Mutant MC135) | Not Specified | 65 | nih.gov |

| Candida magnoliae JX120-3 | Not Specified | 35 | koreascience.kr |

Substrate Concentration and Tolerance in Bioreactions

In aqueous monophasic systems, the direct exposure of the enzyme or whole cells to high concentrations of the substrate can be toxic. researchgate.netnih.gov For example, in the bioconversion of ethyl 4-chloro-3-oxobutanoate using Candida magnoliae, a substrate concentration of 12.1 g/L was found to seriously affect the conversion yield in a single-phase aqueous system. koreascience.kr To overcome this limitation, various strategies have been developed, with the use of two-phase systems being particularly effective.

The choice of the organic solvent is crucial, as it must be biocompatible and have favorable partition coefficients for the substrate and product. researchgate.net Dibutylphthalate was identified as a suitable solvent in one study due to its balance of biocompatibility and partitioning properties. researchgate.net The following table illustrates the impact of substrate feeding strategies on the bioconversion of ethyl 4-chloro-3-oxobutanoate.

| System | Substrate Concentration | Feeding Strategy | Product Yield | Enantiomeric Excess (e.e.) | Reference |

| Aqueous Monophasic | 12.1 g/L | Batch | Significantly Reduced | Not Specified | koreascience.kr |

| Water/n-Butyl Acetate Biphasic | 60 g/L | Dropwise | 93.8% | 92.7% | koreascience.kr |

| Aqueous/Dibutylphthalate Biphasic | Not specified, led to 58.2 g/L product | pH control | 94.8% (molar conversion) | 97.9% | researchgate.net |

Solvent System Design (Aqueous Monophasic, Aqueous/Organic Biphasic, Aqueous/Ionic Liquid Biphasic, Deep Eutectic Solvents)

The design of the solvent system is a critical factor in optimizing the enzymatic reduction of butyl 4-chloro-3-oxobutanoate derivatives. The choice of solvent can significantly impact substrate and product stability, enzyme activity, and enantioselectivity, as well as downstream processing. nih.govresearchgate.net

Aqueous Monophasic Systems: While seemingly straightforward, aqueous systems can present challenges such as the instability of the substrate, ethyl 4-chloro-3-oxobutanoate, and inhibition of the enzyme by both the substrate and the product. nih.gov

Aqueous/Organic Biphasic Systems: To mitigate the issues of substrate instability and inhibition, aqueous/organic biphasic systems are often employed. researchgate.netnih.gov In these systems, an immiscible organic solvent is used to dissolve the substrate and product, effectively creating a reservoir that continuously supplies the substrate to the aqueous phase containing the enzyme and sequesters the product, thus reducing inhibition. nih.gov The selection of the organic solvent is crucial; it should be non-toxic to the biocatalyst and have appropriate partition coefficients for the substrate and product. researchgate.net For instance, an n-butyl acetate-water diphasic system was shown to overcome the limitations of an aqueous system in the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov In another case, dibutylphthalate was found to be an effective organic phase. researchgate.net

Aqueous/Ionic Liquid Biphasic Systems: Ionic liquids (ILs) have emerged as a "green" alternative to conventional organic solvents. researchgate.net Aqueous/ionic liquid biphasic systems can offer advantages such as eliminating the toxicity associated with some organic solvents and simplifying product separation. researchgate.net For the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a system using 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6) with baker's yeast demonstrated good catalytic activity and enantioselectivity. researchgate.net

The following table compares different solvent systems used for the bioreduction of ethyl 4-chloro-3-oxobutanoate.

| Solvent System | Biocatalyst | Key Findings | Reference |

| Aqueous Monophasic | NADPH-dependent aldehyde reductase | Substrate instability and enzyme inhibition observed. | nih.gov |

| Aqueous/n-Butyl Acetate Biphasic | NADPH-dependent aldehyde reductase | Overcame limitations of the aqueous system, leading to high yield and enantiomeric excess. | nih.gov |

| Aqueous/Dibutylphthalate Biphasic | Aureobasidium pullulans SW0202 | Efficient bioconversion with high molar conversion and optical purity. | researchgate.net |

| Aqueous/[Bmim]PF6 Biphasic | Baker's yeast | Eliminated organic solvent toxicity and facilitated product separation, achieving high yield and e.e. | researchgate.net |

Role of Supplemental Additives (e.g., l-Glutamine, d-Xylose, β-Cyclodextrin, Metal Ions)

The efficiency of biocatalytic reductions of butyl 4-chloro-3-oxobutanoate derivatives can be significantly enhanced by the addition of specific supplemental additives to the reaction medium. These additives can play various roles, including cofactor regeneration, increasing enzyme activity, and improving substrate availability.

Cofactor Regeneration: Many enzymatic reductions, such as the conversion of ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol, are dependent on the cofactor NADPH or NADH. To avoid the high cost of adding these cofactors exogenously, strategies for in-situ regeneration are employed. A mixture of L-glutamine and D-xylose has been shown to effectively increase the intracellular concentration of NADH, thereby enhancing the reductase activity. nih.gov In one study, the addition of 200 mM L-glutamine and 250 mM D-xylose to an n-butyl acetate-water biphasic system served as a substitute for adding NAD(+). nih.gov Similarly, a combination of L-glutamine (200 mM) and glycine (500 mM) was found to increase reductase activity by 1.67-fold. nih.gov

Enhancing Biocatalytic Activity: β-Cyclodextrin has been utilized to further improve the synthesis of optically pure ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov Its addition to the reaction media can lead to increased biocatalytic activity. For example, the addition of β-cyclodextrin (at a molar ratio of 0.4 to the substrate) increased the activity of whole-cell Escherichia coli biocatalysts by 1.34-fold. nih.gov The proposed mechanism involves the formation of inclusion complexes, which may facilitate the transport of the substrate to the enzyme's active site or alleviate substrate inhibition. nih.gov

Metal Ions: The activity of some reductases can be influenced by the presence of metal ions. For instance, one study found that the enzyme responsible for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate was inhibited by 1 mM concentrations of CuSO4, ZnSO4, and HgCl2. researchgate.net This indicates that the presence of certain metal ions can be detrimental to the reaction, and their removal or chelation may be necessary for optimal performance.

The following table summarizes the effects of various additives on the bioreduction of ethyl 4-chloro-3-oxobutanoate.

| Additive(s) | Concentration | Effect | Reference |

| L-Glutamine and D-Xylose | 200 mM and 250 mM, respectively | Increased biocatalytic efficiency, serving as a substitute for NAD(+) addition. | nih.gov |

| L-Glutamine and Glycine | 200 mM and 500 mM, respectively | Increased reductase activity by 1.67-fold. | nih.gov |

| β-Cyclodextrin | 0.4 mol/mol substrate | Increased biocatalytic activity by 1.34-fold. | nih.gov |

| CuSO4, ZnSO4, HgCl2 | 1 mM | Inhibition of enzyme activity. | researchgate.net |

Strategies for Alleviating Product Inhibition

One of the most effective strategies to alleviate product inhibition is the use of a two-phase reaction system. nih.gov By introducing a water-immiscible organic solvent, the product, which is typically more hydrophobic than the substrate, preferentially partitions into the organic phase. This in-situ extraction continuously removes the product from the aqueous phase where the enzyme is located, thus minimizing its inhibitory effects. nih.gov

For example, in the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, an n-butyl acetate-water diphasic system was found to be highly efficient in overcoming product inhibition that was observed in an aqueous monophasic system. nih.gov This allowed for a higher substrate loading and resulted in a significantly improved product yield.

Another approach to mitigate product inhibition is through protein engineering. By modifying the enzyme's structure, it is possible to decrease its affinity for the product molecule without compromising its affinity for the substrate. This can lead to a faster release of the product from the active site, thereby reducing the inhibitory effect. While not explicitly detailed for butyl 4-chloro-3-oxobutanoate in the provided context, this is a general strategy in enzyme engineering.

The selection of an appropriate biocatalyst with inherent tolerance to high product concentrations is also a viable strategy. Screening different microorganisms or enzymes for their ability to function effectively in the presence of the product can lead to the identification of robust biocatalysts suitable for industrial-scale production.

Enantioselectivity and Diastereoselectivity in Chiral Product Formation

The enzymatic reduction of the prochiral ketone in butyl 4-chloro-3-oxobutanoate derivatives is a key step in the synthesis of valuable chiral building blocks, such as ethyl (R)-4-chloro-3-hydroxybutanoate and ethyl (S)-4-chloro-3-hydroxybutanoate. nih.govnih.govnih.govelsevierpure.com The success of these biotransformations hinges on the high enantioselectivity and diastereoselectivity of the enzymes employed.

Enantioselectivity: A wide range of microorganisms and isolated enzymes have been shown to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate with excellent enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). nih.govnih.gov For instance, recombinant E. coli strains expressing an NADPH-dependent aldehyde reductase have been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with an optical purity of 99% e.e. nih.gov Similarly, a carbonyl reductase from Chryseobacterium sp. CA49 catalyzes the production of (S)-CHBE with over 99.5% e.e. nih.gov The choice of biocatalyst is paramount in determining the stereochemical outcome, as different enzymes can exhibit opposite enantiopreferences. For example, Baker's yeast reductase YDL124W produces the (S)-enantiomer exclusively, while YOR120W and YOL151W produce the (R)-form. elsevierpure.com

Factors Influencing Selectivity: While the inherent properties of the enzyme are the primary determinant of stereoselectivity, reaction conditions can also have an influence. However, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, factors such as the volume ratio of aqueous to organic phase, shaking speed, reaction temperature, and pH were found to have little effect on the optical purity of the product, which remained high across a range of conditions. researchgate.net

The following table provides examples of biocatalysts and the enantioselectivity they achieve in the reduction of ethyl 4-chloro-3-oxobutanoate.

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) | Reference |

| Recombinant E. coli M15 (pQE30-alr0307) | (R) | 99% | nih.gov |

| Chryseobacterium sp. CA49 (ChKRED20) | (S) | >99.5% | nih.gov |

| Saccharomyces cerevisiae YDL124W | (S) | Exclusive | elsevierpure.com |

| Saccharomyces cerevisiae YOR120W and YOL151W | (R) | Not specified | elsevierpure.com |

| Aureobasidium pullulans SW0202 | (S) | 97.9% | researchgate.net |

| Sporobolomyces salmonicolor AKU4429 | (R) | 86% | nih.gov |

Condensation and Cyclization Reactions

Butyl 4-chloro-3-oxobutanoate and its derivatives are versatile intermediates that can undergo various condensation and cyclization reactions to form a range of heterocyclic and carbocyclic compounds.

Knoevenagel Condensation: Ethyl 4-chloro-3-oxobutanoate can participate in Knoevenagel condensations with aromatic aldehydes. scielo.brresearchgate.net These reactions, often catalyzed by a base such as morpholine/acetic acid, lead to the formation of ethyl 2-chloroacetyl-3-arylpropenoates. scielo.br The use of ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([bmim(NTf2)]), as a solvent for these reactions offers a greener alternative to traditional organic solvents like benzene or toluene. scielo.br The reaction proceeds at room temperature and can produce a mixture of (E) and (Z) diastereomers, with the (E)-isomer generally being the major product. scielo.br Yields for these condensations are typically in the range of 44-84%. scielo.brresearchgate.net

Michael Addition/Intramolecular Cyclization: Ethyl 4-chloro-3-oxobutanoate can also serve as a Michael donor in reactions with nitroalkenes. buchler-gmbh.com This conjugate addition, when catalyzed by an organocatalyst such as a cupreine base, is followed by an intramolecular cyclization to yield chiral tetronic acid derivatives, specifically 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-ones. buchler-gmbh.com This tandem reaction provides a pathway to highly functionalized, chiral heterocyclic compounds.

Other Cyclizations: The reactive nature of the chloro-keto-ester functionality in butyl 4-chloro-3-oxobutanoate allows for its participation in various other cyclization reactions to form diverse ring systems. The specific reaction conditions and the nature of the other reactants dictate the structure of the resulting cyclic product.

The following table summarizes key condensation and cyclization reactions involving ethyl 4-chloro-3-oxobutanoate.

| Reaction Type | Reactants | Catalyst | Product | Key Features | Reference |

| Knoevenagel Condensation | Ethyl 4-chloro-3-oxobutanoate, Aromatic Aldehydes | Morpholine/Acetic Acid | Ethyl 2-chloroacetyl-3-arylpropenoates | Performed in ionic liquids; yields 44-84%; produces (E)/(Z) isomers. | scielo.brresearchgate.net |

| Michael Addition/Intramolecular Cyclization | Ethyl 4-chloro-3-oxobutanoate, Nitroalkenes | Cupreine Base | 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one | Organocatalytic; forms chiral tetronic acid derivatives. | buchler-gmbh.com |

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. Butyl 4-chloro-3-oxobutanoate, possessing an active methylene group flanked by two electron-withdrawing groups (a ketone and an ester), readily participates in this reaction with aromatic aldehydes.

Recent research has focused on developing more environmentally friendly protocols for this condensation. One such approach involves the use of ionic liquids as a solvent, which offers a greener alternative to traditional organic solvents like benzene and toluene. scielo.br In a study utilizing ethyl 4-chloro-3-oxobutanoate, a close analog of the butyl ester, the condensation with various aromatic aldehydes was efficiently catalyzed by a morpholine/acetic acid system in ionic liquids at room temperature. scielo.br This method not only provides good to excellent yields but also allows for the reuse of the ionic liquid, further enhancing its green credentials. scielo.br

The reaction typically yields a mixture of (E) and (Z) diastereomers of ethyl 2-chloroacetyl-3-arylpropenoates. The diastereomeric ratio is influenced by the nature of the aromatic aldehyde. scielo.br For instance, aldehydes with electron-donating or electron-withdrawing groups, as well as heterocyclic aldehydes, have been successfully employed, demonstrating the broad scope of this transformation. scielo.br While traditional methods often require high temperatures and long reaction times, the use of ionic liquids can significantly shorten the reaction time to as little as 0.5 to 2 hours. scielo.br

| Aromatic Aldehyde | Product | Time (h) | Yield (%) | (E)/(Z) Ratio |

|---|---|---|---|---|

| Benzaldehyde | Ethyl 2-chloroacetyl-3-phenylpropenoate | 1.0 | 84 | 79/21 |

| 4-Chlorobenzaldehyde | Ethyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate | 0.5 | 79 | 85/15 |

| 4-Methoxybenzaldehyde | Ethyl 2-chloroacetyl-3-(4-methoxyphenyl)propenoate | 2.0 | 44 | 80/20 |

| Furfural | Ethyl 2-chloroacetyl-3-(2-furyl)propenoate | 1.5 | 66 | 67/33 |

| Thiophene-2-carboxaldehyde | Ethyl 2-chloroacetyl-3-(2-thienyl)propenoate | 1.5 | 71 | 56/44 |

| Piperonal | Ethyl 2-chloroacetyl-3-(3,4-methylenedioxyphenyl)propenoate | 1.0 | 75 | 76/24 |

Other Condensation Reactions for Complex Molecular Architectures

Beyond the Knoevenagel condensation, Butyl 4-chloro-3-oxobutanoate and its derivatives are valuable precursors for various multicomponent reactions that lead to the formation of complex heterocyclic structures. These reactions often proceed in a one-pot fashion, offering an efficient route to libraries of compounds with potential biological activity.

Hantzsch Dihydropyridine Synthesis : This is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.orgthermofisher.com The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted dihydropyridines, which are a class of compounds known for their pharmaceutical applications, particularly as calcium channel blockers. wikipedia.orgnih.gov While direct examples with Butyl 4-chloro-3-oxobutanoate are not extensively documented, its structural similarity to commonly used β-ketoesters like ethyl acetoacetate (B1235776) suggests its applicability in this synthesis. wikipedia.orgnih.gov

Biginelli Reaction : The Biginelli reaction is another important multicomponent condensation that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea. wikipedia.orgacs.org The resulting dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry. Modifications of the classical Biginelli reaction have expanded its scope to include a wide variety of substituted starting materials. mdpi.com The reactivity of the β-ketoester moiety in Butyl 4-chloro-3-oxobutanoate makes it a suitable candidate for this transformation.

Paal-Knorr Furan and Pyrrole Synthesis : The Paal-Knorr synthesis is a method for synthesizing substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While Butyl 4-chloro-3-oxobutanoate is not a 1,4-dicarbonyl compound itself, it can be a precursor to such structures. For instance, the product of a Knoevenagel condensation can be further manipulated to generate a 1,4-dicarbonyl system, which can then undergo acid-catalyzed cyclization to form a furan or reaction with a primary amine to yield a pyrrole. alfa-chemistry.comyoutube.com

Feist-Benary Furan Synthesis : This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound to produce substituted furans. chemeurope.comwikipedia.org The reaction is typically catalyzed by a base like pyridine or ammonia. chemeurope.comwikipedia.org Butyl 4-chloro-3-oxobutanoate can act as the β-dicarbonyl component in this synthesis, reacting with an α-halo ketone to form a furan ring. ambeed.comalfa-chemistry.com The first step is related to a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to close the ring. wikipedia.org

Intramolecular Cyclization Pathways

The presence of multiple functional groups in derivatives of Butyl 4-chloro-3-oxobutanoate allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

One notable example is the synthesis of chiral tetronic acid derivatives. This transformation is achieved through an organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, which is followed by an intramolecular cyclization. buchler-gmbh.com The reaction proceeds via a Michael addition of the enolate of the β-ketoester to the nitroalkene, creating an intermediate that subsequently undergoes an intramolecular O-alkylation, with the chloride acting as a leaving group, to form the furan-3(2H)-one ring system. buchler-gmbh.com

Another pathway involves the self-condensation of related chloro-acetoacetates. For instance, methyl 4-chloro-3-oxobutanoate can undergo self-condensation in the presence of a base to form dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This intermediate exists in its enol form and can be subsequently O-alkylated. This initial self-condensation represents an intramolecular cyclization process that builds a six-membered ring from two molecules of the starting material.

Oxidation Reactions

The active methylene group in β-keto esters like Butyl 4-chloro-3-oxobutanoate is susceptible to oxidation. While the direct oxidation of Butyl 4-chloro-3-oxobutanoate is not extensively reported, related transformations highlight the reactivity of this position.

Oxidative radical cyclization reactions of active methine compounds having both an allyl and a phenyl group as radical acceptors have been shown to produce 1H-benzo[f]isoindole derivatives using iron(III) chloride as a mild oxidant. mdpi.com This suggests that derivatives of Butyl 4-chloro-3-oxobutanoate, after appropriate substitution at the active methylene position, could undergo similar oxidative cyclizations to form complex polycyclic structures.

Furthermore, the Knoevenagel condensation products of Butyl 4-chloro-3-oxobutanoate, which contain a carbon-carbon double bond, are susceptible to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce further functionality into the molecule. The haloform reaction is another oxidative pathway for methyl ketones, where they are oxidized by sodium hypohalite to the sodium salt of the corresponding carboxylic acid with one less carbon atom. organic-chemistry.org

Nitrosation and Oximation Reactions

The active methylene group of Butyl 4-chloro-3-oxobutanoate can also undergo nitrosation and oximation reactions. These transformations are valuable for the synthesis of various nitrogen-containing heterocyclic compounds.

Nitrosation : Active methylene compounds can be nitrosated using reagents like alkyl nitrites or nitrous acid. nih.govwikipedia.org Alkyl nitrites are effective nitrosating agents in the presence of an acid or base catalyst. wikipedia.orgrsc.orgrsc.org The nitrosation of a β-ketoester would introduce a nitroso group at the C2 position. These nitroso compounds can exist in equilibrium with their oxime tautomers and are versatile intermediates for further transformations.

Oximation : The ketone carbonyl group of Butyl 4-chloro-3-oxobutanoate can react with hydroxylamine to form an oxime. youtube.com This reaction is a standard method for the characterization and protection of ketones. More importantly, the resulting oxime can be a precursor for the synthesis of isoxazoles. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a common route to isoxazoles. youtube.comnih.gov In this context, Butyl 4-chloro-3-oxobutanoate would react with hydroxylamine, likely leading to the formation of a substituted isoxazole through condensation and subsequent cyclization. tandfonline.comorganic-chemistry.orgrsc.org The initial reaction would involve the formation of an oxime at the ketone carbonyl, followed by an intramolecular reaction with the ester group to form the isoxazole ring. youtube.com

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of chiral pharmaceutical intermediates is a critical aspect of drug development, as the stereochemistry of a molecule often dictates its pharmacological activity. Butyl 4-chloro-3-oxobutanoate is a key starting material for the preparation of a variety of these enantiomerically pure compounds.

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels in the body. The synthesis of many statins relies on the availability of chiral building blocks. Butyl 4-chloro-3-oxobutanoate is a precursor to one such critical intermediate, the chiral (S)-4-chloro-3-hydroxybutanoate. This transformation is typically achieved through the asymmetric reduction of the keto group in the Butyl 4-chloro-3-oxobutanoate molecule. This reduction can be accomplished using various methods, including biocatalytic approaches with enzymes like carbonyl reductases, which offer high enantioselectivity. The resulting chiral alcohol is a key component in the construction of the side chains of several statins, including atorvastatin.

| Precursor Compound | Transformation | Key Chiral Intermediate | Application |

| Butyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | Butyl (S)-4-chloro-3-hydroxybutanoate | Synthesis of Statin Side Chains |

Beta-lactam antibiotics, such as cephalosporins and penicillins, are characterized by their four-membered lactam ring. The synthesis of these antibiotics often involves the construction of this strained ring system and the introduction of various side chains that modulate their antibacterial activity and spectrum. While direct synthesis pathways starting from Butyl 4-chloro-3-oxobutanoate are not extensively documented in publicly available literature, β-ketoesters are fundamental building blocks in the synthesis of β-lactams. It is plausible that Butyl 4-chloro-3-oxobutanoate could serve as a precursor for the formation of the β-lactam ring through reactions involving the ester and ketone functionalities, or for the elaboration of side chains that are subsequently attached to the core antibiotic structure. The chloro-substituent also provides a handle for further chemical modifications.

L-Carnitine is a naturally occurring amino acid derivative that plays a vital role in energy metabolism. Its synthesis can be achieved from chiral precursors derived from Butyl 4-chloro-3-oxobutanoate. The key step is the enantioselective reduction of the keto group to a hydroxyl group, yielding (R)-butyl 4-chloro-3-hydroxybutyrate. organic-chemistry.org This chiral intermediate is then reacted with trimethylamine, which displaces the chloride ion in a nucleophilic substitution reaction to form the quaternary ammonium salt characteristic of L-carnitine. Subsequent hydrolysis of the butyl ester group yields L-carnitine. nih.gov

| Starting Material | Key Intermediate | Reagent | Final Product |

| Butyl 4-chloro-3-oxobutanoate | (R)-Butyl 4-chloro-3-hydroxybutyrate | Trimethylamine | L-Carnitine |

Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring. Erythromycin is a well-known example. The synthesis of macrolides is a complex endeavor, often involving either total synthesis from smaller, chiral building blocks or the semi-synthesis from naturally occurring macrolides. While β-ketoesters are fundamental building blocks in organic synthesis, a direct and established role for Butyl 4-chloro-3-oxobutanoate as a common precursor or intermediate in the synthesis of erythromycin derivatives is not prominently featured in the scientific literature. The intricate stereochemistry of macrolides typically necessitates highly specialized and often lengthy synthetic routes.

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. They form the largest class of organic compounds and are of immense importance in medicinal chemistry. Butyl 4-chloro-3-oxobutanoate can be utilized as a starting material for the synthesis of various heterocyclic systems due to its bifunctional nature.

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are known to exhibit a wide range of biological activities. The synthesis of 1,2,4-triazole derivatives can be achieved using Butyl 4-chloro-3-oxobutanoate. A common synthetic strategy involves the reaction of the β-ketoester with a hydrazine derivative. The initial reaction typically forms a hydrazone intermediate by condensation of the hydrazine with the ketone carbonyl group of the Butyl 4-chloro-3-oxobutanoate. This intermediate can then undergo an intramolecular cyclization, followed by dehydration, to form the stable 1,2,4-triazole ring. The substituents on the final triazole ring can be varied by choosing different hydrazine derivatives and by further chemical modifications of the butyl ester and chloro-substituent.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Butyl 4-chloro-3-oxobutanoate | Hydrazine Derivative | Hydrazone | 1,2,4-Triazole Derivative |

Formation of Other Nitrogen-Containing Scaffolds

Beyond the well-established synthesis of thiazoles, the dicarbonyl functionality of Butyl 4-chloro-3-oxobutanoate allows for its use in the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyridazines.

The Knorr pyrazole synthesis is a classical method for the preparation of pyrazoles, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. name-reaction.comjk-sci.comyoutube.comresearchgate.net Butyl 4-chloro-3-oxobutanoate, being a 1,3-dicarbonyl compound, can react with hydrazine or its derivatives to yield substituted pyrazoles.

The reaction mechanism begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in the presence of an acid catalyst.

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can also be synthesized from 1,4-dicarbonyl compounds and hydrazine. While Butyl 4-chloro-3-oxobutanoate is a 1,3-dicarbonyl compound, its derivatives can be transformed into 1,4-dicarbonyl precursors suitable for pyridazine synthesis. More directly, the reaction of 1,4-diketones with hydrazine, followed by an oxidation step, is a common route to pyridazines. chemtube3d.com

The synthesis involves the initial formation of a dihydropyridazine through the condensation of the dicarbonyl compound with hydrazine. This intermediate is then oxidized to the aromatic pyridazine. The specific conditions for this transformation depend on the nature of the substituents on the dicarbonyl compound.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide a window into the molecular architecture of Butyl 4-chloro-3-oxobutanoate, confirming its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Butyl 4-chloro-3-oxobutanoate. While the compound primarily exists in its keto form, it can also exhibit keto-enol tautomerism, leading to the possibility of E and Z isomers of the enol form.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts for the major keto form of Butyl 4-chloro-3-oxobutanoate are detailed in the table below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (butyl) | 0.9 - 1.0 | Triplet | 3H |

| CH₂ (butyl) | 1.3 - 1.5 | Sextet | 2H |

| CH₂ (butyl) | 1.6 - 1.8 | Quintet | 2H |

| O-CH₂ (butyl) | 4.1 - 4.3 | Triplet | 2H |

| CO-CH₂-CO | ~3.8 | Singlet | 2H |

| Cl-CH₂ | ~4.3 | Singlet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the keto form are outlined in the following table.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~13-14 |

| CH₂ CH₃ (butyl) | ~19-20 |

| OCH₂CH₂ (butyl) | ~30-31 |

| O-CH₂ (butyl) | ~65-66 |

| C H₂Cl | ~48-50 |

| C H₂-CO | ~45-47 |

| C =O (ester) | ~166-168 |

| C =O (ketone) | ~200-202 |

E/Z Isomer Analysis: The presence of the enol tautomer would introduce additional signals in both ¹H and ¹³C NMR spectra. The vinylic proton of the enol form would appear in the ¹H NMR spectrum, and its coupling constant with any adjacent protons could help differentiate between the E and Z isomers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish the spatial proximity of protons and definitively assign the stereochemistry of the isomers. nih.govacs.org The ratio of the keto to enol forms, as well as the ratio of the E to Z enol isomers, can be determined by integrating the respective signals in the ¹H NMR spectrum.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Butyl 4-chloro-3-oxobutanoate. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of Butyl 4-chloro-3-oxobutanoate are the strong absorptions from the two carbonyl groups. The ester carbonyl (C=O) stretching vibration is typically observed in the range of 1735-1750 cm⁻¹, while the ketone carbonyl stretching appears at a slightly lower frequency, generally between 1715-1725 cm⁻¹. The presence of the electron-withdrawing chlorine atom alpha to the ketone can shift this peak to a higher wavenumber. Other significant absorptions include the C-O stretching of the ester group and the C-Cl stretching vibration.

A table of expected characteristic IR absorption bands for Butyl 4-chloro-3-oxobutanoate is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C=O (Ketone) | Stretching | 1715 - 1725 | Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and conformational details of Butyl 4-chloro-3-oxobutanoate.

As of the current literature survey, a crystal structure for Butyl 4-chloro-3-oxobutanoate has not been reported. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure and provide insights into intermolecular interactions in the solid state, such as dipole-dipole interactions and van der Waals forces.

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to investigate the electronic structure and properties of Butyl 4-chloro-3-oxobutanoate, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational method for studying the properties of organic molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties. For a molecule like Butyl 4-chloro-3-oxobutanoate, DFT can be used to assess the relative stabilities of different conformers and the keto-enol tautomers.

DFT calculations are particularly useful for analyzing the electronic structure of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For Butyl 4-chloro-3-oxobutanoate, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups and the chlorine atom, while the LUMO is likely to be centered on the carbon atoms of the carbonyl groups.

Charge Distribution: DFT calculations can also provide a detailed picture of the electron density distribution within the molecule, often visualized through molecular electrostatic potential (MESP) maps. These maps show regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. In Butyl 4-chloro-3-oxobutanoate, the oxygen atoms of the carbonyl groups and the chlorine atom are expected to be regions of negative potential (nucleophilic), while the carbonyl carbons and the carbon attached to the chlorine are expected to be regions of positive potential (electrophilic). This information is invaluable for predicting the molecule's reactivity towards different reagents.

Density Functional Theory (DFT) Calculations

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. For a flexible molecule like Butyl 4-chloro-3-oxobutanoate, which contains a butyl chain and a reactive β-keto-α-chloro ester moiety, identifying the most stable conformers is essential for understanding its physical properties and chemical reactivity.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the key single bonds (e.g., C-C bonds in the butyl group and the C-C bonds of the butanoate backbone), a series of conformers can be generated. The relative energies of these conformers are then calculated to determine their stability. The most stable conformer is the one that resides at the global minimum on the potential energy surface.

Factors influencing the stability of different conformers include steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For Butyl 4-chloro-3-oxobutanoate, the orientation of the bulky butyl group relative to the carbonyl and chloro substituents significantly impacts stability. The conformer that minimizes steric repulsion and optimizes electrostatic interactions will be the most populated at equilibrium.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| C1 (Global Minimum) | 0.00 | 75.3 | O=C-C-Cl: ~120, C-O-C-C: ~180 |

| C2 | 1.50 | 15.1 | O=C-C-Cl: ~-60, C-O-C-C: ~180 |

| C3 | 2.50 | 5.5 | O=C-C-Cl: ~120, C-O-C-C: ~60 |

| C4 | 3.50 | 2.1 | O=C-C-Cl: ~0, C-O-C-C: ~-60 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to nucleophilic and electrophilic attack.

The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. This potential is then color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions with near-zero or neutral potential.

For Butyl 4-chloro-3-oxobutanoate, an MEP map would reveal distinct reactive zones. The oxygen atoms of the carbonyl and ester groups would appear in shades of red, highlighting their role as nucleophilic centers and hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms and the carbon atom attached to the chlorine would show shades of blue, indicating them as electrophilic sites. Such a map provides a clear rationale for the molecule's reactivity in chemical synthesis.

| Atomic Site | Predicted MEP Value (a.u.) | Color Code | Predicted Reactivity |

|---|---|---|---|

| Ketone Oxygen (O=C) | -0.055 | Red | Electrophilic Attack / H-Bond Acceptor |

| Ester Oxygen (O-C=O) | -0.048 | Orange-Red | Electrophilic Attack / H-Bond Acceptor |

| α-Carbon Hydrogen (C-H) | +0.025 | Light Blue | Nucleophilic Attack |

| Carbonyl Carbon (C=O) | +0.040 | Blue | Nucleophilic Attack |

Molecular Docking and Enzyme-Substrate Interaction Modeling

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme, to form a stable complex. This technique is fundamental in drug design and in understanding biocatalytic processes.

In the context of Butyl 4-chloro-3-oxobutanoate, molecular docking is particularly relevant for studying its enzymatic reduction to the corresponding chiral alcohol, Butyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block. While specific docking studies on the butyl ester are not prominent in the literature, extensive research on the enzymatic reduction of the analogous Ethyl 4-chloro-3-oxobutanoate (COBE) provides a strong model.

Studies have identified multiple enzymes, such as carbonyl reductases from Candida magnoliae, that can reduce COBE. A molecular docking simulation would involve:

Obtaining the 3D crystal structure of the target reductase enzyme.

Placing the Butyl 4-chloro-3-oxobutanoate molecule into the enzyme's active site.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable interaction.

The results would reveal key amino acid residues in the active site that interact with the substrate through hydrogen bonds, hydrophobic interactions, or van der Waals forces. This modeling can explain the stereoselectivity of the reduction, showing why the enzyme produces one enantiomer of the product over the other.

Mechanistic Insights from Theoretical Simulations (e.g., Kinetic Isotope Effects)

Theoretical simulations can provide profound insights into the mechanism of a chemical reaction, detailing the pathway from reactants to products via a transition state. A key experimental and theoretical tool for elucidating these mechanisms is the Kinetic Isotope Effect (KIE).

The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). A significant KIE (k_light / k_heavy > 1) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.

For a reaction involving Butyl 4-chloro-3-oxobutanoate, such as its reduction or an elimination reaction, theoretical simulations can calculate the vibrational frequencies of the molecule in its ground state and at the transition state. Replacing an atom with a heavier isotope lowers these vibrational frequencies. This change in zero-point vibrational energy upon moving from the ground state to the transition state can be used to theoretically predict the KIE.

For example, in the enzyme-catalyzed reduction of the ketone group, a primary KIE would be expected if a deuterium were placed at the hydride-accepting carbon of the cofactor (NADPH) or at the substrate's carbonyl carbon if C-H bond formation is rate-limiting. Comparing theoretically calculated KIEs with experimental values can validate or refute a proposed reaction mechanism.

Process Research and Development for Scalable Production

Optimization Strategies for Large-Scale Bioreduction Processes

The bioreduction of Butyl 4-chloro-3-oxobutanoate to its corresponding chiral alcohol, Butyl (S)-4-chloro-3-hydroxybutanoate or Butyl (R)-4-chloro-3-hydroxybutanoate, is a critical step in the synthesis of many active pharmaceutical ingredients. While specific studies on the butyl ester are limited, extensive research on the closely related ethyl ester (Ethyl 4-chloro-3-oxobutanoate) provides a robust framework for optimizing large-scale bioreduction processes. These strategies are largely applicable to the butyl ester due to the chemical similarity of the substrates.

Key optimization strategies include the use of whole-cell biocatalysts and isolated enzymes, often in biphasic systems to mitigate substrate and product inhibition. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been successfully achieved using various microorganisms, including Candida magnoliae, Aureobasidium pullulans, and genetically engineered Escherichia coli. researchgate.netresearchgate.netasm.org

One of the primary challenges in large-scale bioreduction is the low aqueous solubility and inherent instability of the substrate. To overcome this, two-phase systems, such as a water/n-butyl acetate (B1210297) system, have been developed. researchgate.netasm.org This approach not only enhances substrate availability to the biocatalyst but also simplifies product recovery. In the case of Candida magnoliae, a water/n-butyl acetate two-phase system allowed for a significant increase in substrate concentration (up to 60 g/L) and achieved a high yield (93.8%) and enantiomeric excess (92.7%) of the corresponding (S)-hydroxy ester. researchgate.net